molecular formula C14H26O4 B14001879 Bis(2-methylbutyl) butanedioate CAS No. 623-89-2

Bis(2-methylbutyl) butanedioate

Cat. No.: B14001879
CAS No.: 623-89-2
M. Wt: 258.35 g/mol
InChI Key: ZJVNYQFZJFPWOJ-UHFFFAOYSA-N
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Description

Bis(2-methylbutyl) butanedioate is an organic compound with the molecular formula C12H22O4. It is an ester derived from butanedioic acid (also known as succinic acid) and 2-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylbutyl) butanedioate can be synthesized through the esterification reaction between butanedioic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutyl) butanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Butanedioic acid and 2-methylbutanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Bis(2-methylbutyl) butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-methylbutyl) butanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylbutanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(3-methylbutyl) butanedioate: Similar ester with a different alkyl group.

    Bis(2-methylpropyl) butanedioate: Another ester with a different alkyl group.

    Bis(2-methylbutyl) itaconate: An ester derived from itaconic acid and 2-methylbutanol.

Uniqueness

Bis(2-methylbutyl) butanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.

Properties

CAS No.

623-89-2

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

bis(2-methylbutyl) butanedioate

InChI

InChI=1S/C14H26O4/c1-5-11(3)9-17-13(15)7-8-14(16)18-10-12(4)6-2/h11-12H,5-10H2,1-4H3

InChI Key

ZJVNYQFZJFPWOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)CCC(=O)OCC(C)CC

Origin of Product

United States

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